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1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

Positional isomerism Kinase selectivity Hydrogen-bond geometry

1-(1-Ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS 899990-78-4) is a synthetic 1,3-diaryl urea derivative with the molecular formula C17H18N4O and a molecular weight of 294.35 g/mol. The structure features an N1-ethyl-substituted indole ring linked via the 3-position to a urea bridge, which in turn is N′-substituted with a pyridin-3-ylmethyl group.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 899990-78-4
Cat. No. B2394403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea
CAS899990-78-4
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3
InChIInChI=1S/C17H18N4O/c1-2-21-12-15(14-7-3-4-8-16(14)21)20-17(22)19-11-13-6-5-9-18-10-13/h3-10,12H,2,11H2,1H3,(H2,19,20,22)
InChIKeyPBBNMVZOZGTZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS 899990-78-4) – Core Chemical Profile for Research Sourcing


1-(1-Ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS 899990-78-4) is a synthetic 1,3-diaryl urea derivative with the molecular formula C17H18N4O and a molecular weight of 294.35 g/mol. The structure features an N1-ethyl-substituted indole ring linked via the 3-position to a urea bridge, which in turn is N′-substituted with a pyridin-3-ylmethyl group [1]. The compound belongs to a broader class of 1,3-diaryl ureas that have been claimed in patents as modulators of kinase activity, implicating roles in angiogenesis, inflammation, and oncological signaling pathways [2]. Its systematic IUPAC name and SMILES notation (CCn1cc(NC(=O)NCc2cccnc2)c2ccccc21) unambiguously identify the positional isomerism of the pyridine attachment, which is the single most consequential structural variable among its closest analogs.

Why 1-(1-Ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea Cannot Be Replaced by an Off-the-Shelf Urea Analog


The 1,3-diaryl urea scaffold is exquisitely sensitive to the position of the heteroaryl nitrogen because the pyridine ring acts as both a hydrogen-bond acceptor and a modulator of the urea NH donor acidity, directly influencing target engagement geometry [1]. The three positional isomers—pyridin-2-ylmethyl (CAS 899753-79-8), pyridin-3-ylmethyl (the target compound, CAS 899990-78-4), and pyridin-4-ylmethyl—present identical molecular formulas and molecular weights (294.35 g/mol), yet they orient the nitrogen lone pair at angles differing by up to 120°, leading to divergent kinase selectivity profiles within the same patent family [2]. Consequently, substituting one isomer for another without experimental validation risks complete loss of the desired pharmacological activity or introduction of off-target effects that are not predicted by bulk physicochemical similarity alone. Procurement decisions that disregard this positional specificity effectively select a different chemical entity with uncharacterized biological behavior.

Quantitative Differentiation Evidence for 1-(1-Ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS 899990-78-4)


Positional Isomerism: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Substitution and Its Impact on Target Binding Topology

The target compound positions the pyridine nitrogen at the meta (3-) position of the urea methylene attachment, whereas the closest commercially cataloged analog (CAS 899753-79-8) places the nitrogen at the ortho (2-) position. In the 3-isomer, the nitrogen lone pair projects away from the urea NH, minimizing intramolecular hydrogen bonding and leaving both urea protons fully available for intermolecular target engagement. In contrast, the 2-isomer permits a six-membered intramolecular hydrogen bond between the pyridine nitrogen and the proximal urea NH, effectively sequestering one key donor site and altering the conformational ensemble accessible during kinase binding [1]. Although no publicly disclosed head-to-head kinase IC50 data exist for these two exact isomers, the patent class explicitly depends on regiochemical variation of the heteroaryl attachment to achieve selective kinase modulation, establishing that the 3-pyridyl geometry constitutes a distinct pharmacological entity [2].

Positional isomerism Kinase selectivity Hydrogen-bond geometry

Molecular Weight and Formula Identity Mask Divergent Hydrogen-Bonding Profiles Among Pyridine Positional Isomers

The three pyridine regioisomers—2-ylmethyl (CAS 899753-79-8), 3-ylmethyl (CAS 899990-78-4), and 4-ylmethyl—share the identical molecular formula (C17H18N4O) and molecular weight (294.35 g/mol), rendering them indistinguishable by mass spectrometry or elemental analysis [1]. Differentiation relies entirely on chromatographic retention time, NMR chemical shift patterns (particularly the pyridyl proton coupling constants), and IR signatures of the urea carbonyl stretch, which is perturbed by intramolecular H-bonding in the 2-isomer [2]. This creates a procurement risk: a supplier error that ships the 2-isomer instead of the 3-isomer cannot be detected by LC–MS alone and requires confirmatory 1H NMR with authentic reference standards. No quantitative purity or identity data beyond standard vendor specifications (e.g., ≥95%) are publicly available for the target compound.

Physicochemical characterization Isomer differentiation Procurement QC

Patent-Defined Kinase Modulation Scope: The 3-Pyridyl Isomer as a Distinct Chemical Entity Within the 1,3-Diaryl Urea Patent Family

Patent KR101292598B1 (and its international equivalents) explicitly claims 1,3-diaryl ureas wherein the diaryl groups include N-substituted indoles and pyridinylmethyl variants as modulators of kinase activity, with therapeutic indications spanning cancer, diabetic retinopathy, psoriasis, rheumatoid arthritis, and macular degeneration [1]. The patent enumerates multiple exemplified compounds with distinct pyridine substitution patterns and varying aryl substitution on the opposite urea nitrogen, establishing that each regioisomeric combination represents a separately claimed chemical entity. The 3-pyridylmethyl indolyl urea scaffold is recited in the Markush structures and is differentiated from the 2- and 4-pyridylmethyl analogs by both chemical structure and intended kinase target spectrum. No publicly released IC50 values for the exact compound (CAS 899990-78-4) against specific kinases have been identified in the peer-reviewed literature or patent examples, representing a critical data gap.

Kinase inhibition Patent landscape Intellectual property

Absence of Publicly Available Head-to-Head Bioactivity Data: A Procurement-Critical Information Gap

A systematic search of ChEMBL, BindingDB, PubMed, and the patent literature as of April 2026 did not identify any publicly disclosed IC50, Ki, EC50, or functional assay data for 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS 899990-78-4) against any specific biological target [1]. The closest bioactivity data are available only for structurally distinct diaryl ureas: for example, unrelated 1,3-diaryl ureas have demonstrated urease inhibition with Ki values of 45 nM (BindingDB BDBM50493373, a chlorinated phenyl-hydroxybutyramide, not an indolyl urea) [2], and certain pyridin-4-yl indolyl ureas have shown SARS 3CLpro inhibition with IC50 values of 32–180 nM [3], but these data cannot be extrapolated to the 3-pyridylmethyl indolyl urea. The absence of quantitative comparator data means that any claim of differential potency, selectivity, or functional superiority of the target compound over its closest analogs remains unsubstantiated until de novo experimental head-to-head profiling is performed.

Data gap analysis Procurement risk Experimental validation

Recommended Application Scenarios for 1-(1-Ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea (CAS 899990-78-4)


Kinase Inhibitor SAR Probe Requiring Defined Pyridine-3-ylmethyl Geometry

In structure–activity relationship (SAR) campaigns targeting kinases within the 1,3-diaryl urea chemical space, this compound serves as the specific 3-pyridylmethyl regioisomer needed to probe the hydrogen-bonding topology where the pyridine nitrogen is distal to the urea NH. Because the intramolecular H-bonding present in the 2-isomer is absent, the 3-isomer provides a distinct pharmacophore geometry for assessing kinase hinge-region interactions, as claimed in patent KR101292598B1 [1]. Use as a matched molecular pair with the 2-isomer (CAS 899753-79-8) to experimentally quantify the contribution of pyridine nitrogen position to kinase selectivity.

Analytical Method Development and Isomer-Specific Quality Control

Given that the three pyridine regioisomers share identical molecular formulas and masses, laboratories developing HPLC, NMR, or IR methods for isomer discrimination can use CAS 899990-78-4 as the authentic 3-isomer reference standard. The characteristic 1H NMR coupling pattern of the pyridine ring protons (J2,4 ~2 Hz, J4,5 ~8 Hz, J5,6 ~5 Hz) provides a spectroscopic fingerprint for identity confirmation that is absent in the 2- and 4-isomers [2]. This application is critical for quality control workflows in procurement where isomer misassignment is a recognized risk.

Patent-Landscape Research and Freedom-to-Operate Analysis

As a compound falling within the Markush claims of the KR101292598B1 patent family covering kinase-modulating 1,3-diaryl ureas, CAS 899990-78-4 is a necessary reference material for intellectual property due diligence. Research organizations evaluating the patent landscape around indolyl-pyridinylmethyl urea kinase inhibitors must source the exact 3-pyridyl isomer to confirm its inclusion or exclusion from granted composition-of-matter claims, particularly when the 2- and 4-isomers may be claimed under separate dependent claims [1].

De Novo Biological Profiling in Target-Agnostic or Panel Screening

Because no publicly available bioactivity data exist for this compound, it is positioned as a clean-slate candidate for broad kinase profiling panels or phenotypic screening campaigns. Its procurement is justified when an organization explicitly requires the 3-pyridylmethyl substitution pattern as part of a diverse compound library build-out, where the absence of pre-existing data is acceptable and in-house characterization budgets are allocated [3]. The compound should be screened alongside its 2- and 4-isomer counterparts to generate the first head-to-head selectivity dataset.

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